molecular formula C16H17ClN2O3S B2728949 2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide CAS No. 337922-41-5

2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide

Cat. No.: B2728949
CAS No.: 337922-41-5
M. Wt: 352.83
InChI Key: UKOLLBIWNULABQ-UHFFFAOYSA-N
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Description

2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C16H17ClN2O3S and its molecular weight is 352.83. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Reactions

Chemoselective reactions involving amines and their derivatives highlight the importance of 2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide and related compounds in synthetic chemistry. The selective displacement of chloride and sulfone groups by anilines and secondary aliphatic amines underlines the compound's utility in facilitating specific chemical transformations. These chemoselective reactions are crucial for the synthesis of various chemical entities, demonstrating the compound's role in advancing chemical synthesis methodologies (Baiazitov et al., 2013).

Antimicrobial Activity

The compound's derivatives exhibit significant antimicrobial activities, as shown by the synthesis and testing of disulfonimide derivatives. These studies provide a foundational understanding of the structure-activity relationship, enhancing the development of new antimicrobial agents. The antimicrobial properties of these derivatives underscore the compound's potential in contributing to novel therapeutic options for bacterial and fungal infections (Eren, Ünal, & Ozdemir-Kocak, 2019).

Synthesis of Fluorescent Materials

2,6-Bis(arylsulfonyl)anilines derived from similar chemical frameworks demonstrate the ability to serve as fluorescent scaffolds. The synthesis of these compounds, which exhibit high fluorescence emissions in solid state due to well-defined intramolecular hydrogen bonds, showcases the application of this compound derivatives in developing new materials. These materials have potential applications in sensing, imaging, and as fluorescence probes, highlighting the compound's versatility in material science (Beppu et al., 2014).

Advanced Organic Synthesis

The synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones through sulfur dioxide insertion starting from anilines demonstrates innovative approaches in organic synthesis. This example underscores the broader utility of this compound in facilitating complex synthetic routes, offering new pathways for the construction of sulfonated oxindoles. Such advancements are vital for pharmaceutical research and development, illustrating the compound's contribution to expanding synthetic chemistry tools (Liu, Zheng, & Wu, 2017).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-18(2)16(20)12-19(14-10-8-13(17)9-11-14)23(21,22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOLLBIWNULABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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